Cas no 1443348-42-2 (3-[(N-n-Butylmethylamino)methyl]thiophenol)
![3-[(N-n-Butylmethylamino)methyl]thiophenol structure](https://ja.kuujia.com/scimg/cas/1443348-42-2x500.png)
3-[(N-n-Butylmethylamino)methyl]thiophenol 化学的及び物理的性質
名前と識別子
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- 3-[[butyl(methyl)amino]methyl]benzenethiol
- 3-[(N-n-Butylmethylamino)methyl]thiophenol
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- MDL: MFCD22373562
- インチ: 1S/C12H19NS/c1-3-4-8-13(2)10-11-6-5-7-12(14)9-11/h5-7,9,14H,3-4,8,10H2,1-2H3
- InChIKey: PBIUUVITJHGEKR-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=CC(CN(CCCC)C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 287.6±15.0 °C at 760 mmHg
- フラッシュポイント: 103.6±21.8 °C
3-[(N-n-Butylmethylamino)methyl]thiophenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
3-[(N-n-Butylmethylamino)methyl]thiophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 393487-5g |
3-[(N-n-Butylmethylamino)methyl]thiophenol |
1443348-42-2 | 97.0% | 5g |
£1276.00 | 2023-04-30 | |
abcr | AB434809-1g |
3-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443348-42-2 | 1g |
€1621.70 | 2025-02-21 | ||
Crysdot LLC | CD12142053-1g |
3-((Butyl(methyl)amino)methyl)benzenethiol |
1443348-42-2 | 97% | 1g |
$437 | 2024-07-23 | |
Crysdot LLC | CD12142053-5g |
3-((Butyl(methyl)amino)methyl)benzenethiol |
1443348-42-2 | 97% | 5g |
$1177 | 2024-07-23 | |
abcr | AB434809-1 g |
3-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443348-42-2 | 1g |
€594.40 | 2023-06-16 | ||
Fluorochem | 393487-1g |
3-[(N-n-Butylmethylamino)methyl]thiophenol |
1443348-42-2 | 97.0% | 1g |
£513.00 | 2023-04-30 | |
abcr | AB434809-5 g |
3-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443348-42-2 | 5g |
€1373.40 | 2023-06-16 | ||
abcr | AB434809-5g |
3-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443348-42-2 | 5g |
€1373.40 | 2023-09-04 | ||
Ambeed | A148313-1g |
3-((Butyl(methyl)amino)methyl)benzenethiol |
1443348-42-2 | 97% | 1g |
$441.0 | 2024-04-23 |
3-[(N-n-Butylmethylamino)methyl]thiophenol 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
3-[(N-n-Butylmethylamino)methyl]thiophenolに関する追加情報
Introduction to 3-[(N-n-Butylmethylamino)methyl]thiophenol (CAS No. 1443348-42-2)
3-[(N-n-Butylmethylamino)methyl]thiophenol (CAS No. 1443348-42-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its thioether and amino functional groups, which confer it with a range of interesting properties and potential applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to this compound.
The chemical structure of 3-[(N-n-Butylmethylamino)methyl]thiophenol is defined by a thiophenol moiety linked to an N-n-butylmethylamine group through a methylene bridge. The presence of these functional groups imparts the molecule with both nucleophilic and basic properties, making it a valuable intermediate in various synthetic pathways. The thiophenol group is known for its strong electron-donating ability, while the amino group provides additional reactivity and functionalization possibilities.
In terms of synthesis, 3-[(N-n-Butylmethylamino)methyl]thiophenol can be prepared through several routes. One common method involves the reaction of 3-thiophenol with N-n-butylmethylamine in the presence of a suitable catalyst. Another approach involves the alkylation of 3-thiophenol with an appropriate alkyl halide followed by amination. These synthetic strategies have been optimized to achieve high yields and purity, making the compound readily available for further research and application.
The physical properties of 3-[(N-n-Butylmethylamino)methyl]thiophenol include its melting point, boiling point, solubility, and stability. It is typically a white or off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound exhibits good stability under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.
In the realm of medicinal chemistry, 3-[(N-n-Butylmethylamino)methyl]thiophenol has shown promise as a lead compound for drug discovery. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate G protein-coupled receptors (GPCRs) has been investigated for potential applications in neurodegenerative disorders.
The biological activity of 3-[(N-n-Butylmethylamino)methyl]thiophenol has been evaluated through in vitro and in vivo assays. In cell-based assays, it has exhibited potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. These findings suggest that the compound may have therapeutic potential as an anticancer agent. Furthermore, preliminary animal studies have shown that it can cross the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
In materials science, 3-[(N-n-Butylmethylamino)methyl]thiophenol has found applications as a functional material due to its unique electronic properties. It can be used as a building block for organic semiconductors and conductive polymers. The thioether group enhances the π-conjugation within the molecule, leading to improved electrical conductivity and optical properties. These characteristics make it suitable for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
The environmental impact of 3-[(N-n-Butylmethylamino)methyl]thiophenol is another important consideration. Studies have shown that it degrades readily under environmental conditions, minimizing its persistence in ecosystems. This biodegradability is a significant advantage over other synthetic compounds that may pose long-term environmental risks.
In conclusion, 3-[(N-n-Butylmethylamino)methyl]thiophenol (CAS No. 1443348-42-2) is a multifaceted compound with a wide range of potential applications in chemistry, medicine, and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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